trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine
Overview
Description
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine: is a chemical compound with the molecular formula C9H22Cl3N3O and a molecular weight of 294.65 g/mol . This compound is often used in early discovery research and is available in its trihydrochloride form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine typically involves the reaction of 4-methylpiperazine with tetrahydrofuran under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly nucleophilic substitutions, where the piperazine ring can be modified.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new chemical entities and materials .
Biology: In biological research, this compound may be used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against various diseases or as a precursor for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism of action of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methylpiperazine: A simpler analog with similar piperazine ring structure.
Tetrahydrofuran: A related compound with a similar tetrahydrofuran ring.
N-Methylpiperazine: Another piperazine derivative with a methyl group attached.
Uniqueness: trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine is unique due to its combination of the piperazine and tetrahydrofuran rings. This dual-ring structure imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications .
Properties
IUPAC Name |
(3R,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11-2-4-12(5-3-11)9-7-13-6-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJANKABONAWVQQ-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2COCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2COC[C@@H]2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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